synthesis of 2-(2,4-dihydroxyphenyl)-2H-benzotriazole
synthesis of 2-(2,4-dihydroxyphenyl)-2H-benzotriazole
An In-depth Technical Guide to the Synthesis of 2-(2,4-dihydroxyphenyl)-2H-benzotriazole
Authored by a Senior Application Scientist
Foreword: The Significance of Phenolic Benzotriazoles
2-(2-Hydroxyphenyl)-2H-benzotriazoles represent a premier class of organic compounds, renowned for their exceptional efficacy as ultraviolet (UV) radiation absorbers. Their molecular architecture is uniquely suited to absorb harmful UV light and dissipate the energy as harmless thermal vibrations, a photostable mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).[1] This property makes them indispensable for protecting a vast array of materials—including polymers, coatings, and synthetic fibers—from photodegradation, thereby extending their lifespan and preserving their integrity.[1][2][3] This guide provides a comprehensive, technically-grounded protocol for the synthesis of a specific, highly effective derivative: 2-(2,4-dihydroxyphenyl)-2H-benzotriazole.
Part 1: The Synthetic Strategy: A Two-Stage Approach
The most industrially viable and logical pathway to synthesizing 2-(2,4-dihydroxyphenyl)-2H-benzotriazole is a two-stage process.[1] This methodology is predicated on fundamental principles of organic chemistry that ensure high yield and purity.
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Azo Coupling: The synthesis begins with the diazotization of o-nitroaniline. The resulting diazonium salt, a potent electrophile, is then reacted with resorcinol (1,3-dihydroxybenzene), an electron-rich aromatic nucleophile. This electrophilic aromatic substitution reaction forms a stable o-nitroazobenzene intermediate.
-
Reductive Cyclization: The nitro group of the azo intermediate is then selectively reduced to an amine. This newly formed amino group undergoes a spontaneous intramolecular cyclization, attacking the azo linkage to form the stable five-membered triazole ring, yielding the final product.[4]
This sequential approach is favored because it allows for precise control over each transformation, minimizing side reactions and simplifying the purification of the final compound.
Visualizing the Core Synthesis Pathway
Caption: General synthesis pathway for 2-(2,4-dihydroxyphenyl)-2H-benzotriazole.
Part 2: Detailed Experimental Protocol
This protocol is designed as a self-validating system. The rationale behind critical parameters such as temperature and pH control is explained to empower the researcher to troubleshoot and adapt the procedure as necessary.
Reagent & Safety Overview
Executing this synthesis requires strict adherence to safety protocols. The primary reagents involved possess significant hazards.
| Reagent | CAS Number | Key Hazards | Recommended PPE |
| o-Nitroaniline | 88-74-4 | Toxic if swallowed, inhaled, or in contact with skin; may cause organ damage through prolonged exposure. | Chemical-resistant gloves, safety goggles, lab coat, respirator.[5] |
| Sodium Nitrite | 7632-00-0 | Oxidizing solid; toxic if swallowed; hazardous to the aquatic environment. | Gloves, safety goggles, lab coat. |
| Hydrochloric Acid (conc.) | 7647-01-0 | Severe skin burns and eye damage; may cause respiratory irritation.[6] | Acid-resistant gloves, chemical splash goggles, face shield, lab coat, use in a fume hood. |
| Resorcinol | 108-46-3 | Harmful if swallowed; causes skin and serious eye irritation. | Gloves, safety goggles, lab coat. |
Causality Note: All operations should be conducted within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.[7]
Step-by-Step Methodology
Stage 1: Preparation of the o-Nitroazo Intermediate via Azo Coupling
-
Preparation of Amine Suspension:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 13.8 g (0.10 mol) of o-nitroaniline in 150 mL of water.
-
While stirring, slowly add 25 mL of concentrated hydrochloric acid (~0.30 mol). The mixture will form a fine slurry of o-nitroaniline hydrochloride.
-
Cool the suspension to 0-5 °C using an ice-salt bath. Causality: Maintaining a low temperature is critical as diazonium salts are unstable and can decompose violently at higher temperatures.[6]
-
-
Diazotization:
-
In a separate beaker, dissolve 7.2 g (0.105 mol) of sodium nitrite in 30 mL of water and cool the solution in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. The rate of addition must be controlled to keep the internal reaction temperature below 5 °C.[6]
-
After the addition is complete, continue stirring the resulting yellow-orange diazonium salt solution in the ice bath for an additional 15 minutes to ensure the reaction goes to completion.
-
-
Azo Coupling Reaction:
-
In a separate 1 L beaker, dissolve 11.0 g (0.10 mol) of resorcinol in 200 mL of water containing 16 g (0.40 mol) of sodium hydroxide. Cool this alkaline solution to 5-10 °C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the alkaline resorcinol solution.
-
A deep red-colored azo dye will precipitate immediately. Causality: The coupling reaction is performed under alkaline conditions to deprotonate the resorcinol, forming the more nucleophilic phenoxide ion, which readily attacks the electrophilic diazonium salt.[8][9] The substitution occurs primarily at the 4-position of resorcinol, which is para to one hydroxyl group and ortho to the other, as this position is sterically accessible and highly activated.[10][11]
-
Continue stirring the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
-
Isolation of the Intermediate:
-
Acidify the mixture to a pH of ~5-6 with dilute hydrochloric acid. This will ensure the complete precipitation of the azo dye.
-
Collect the red solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the intermediate, 2-nitro-2',4'-dihydroxyazobenzene, in a vacuum oven at 50-60 °C.
-
Stage 2: Reductive Cyclization to Form the Benzotriazole
-
Preparation for Reduction:
-
In a suitable hydrogenation vessel or a round-bottom flask, dissolve the dried o-nitroazo intermediate (approx. 0.10 mol) in 250 mL of a suitable solvent such as ethanol or isopropanol.
-
Add a catalytic amount of a noble metal catalyst, such as 5% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂). A typical loading is 1-2 mol%.
-
Add a base, such as sodium hydroxide or sodium acetate. Causality: Performing the catalytic hydrogenation in an alkaline medium is crucial. It prevents the cleavage of the N=N azo bond, which is the typical outcome under neutral or acidic conditions, and instead favors the intramolecular cyclization to form the desired benzotriazole ring.[4]
-
-
Catalytic Hydrogenation:
-
If using a hydrogenation apparatus, purge the vessel with nitrogen and then pressurize with hydrogen gas (typically 2-3 atm). Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the uptake of hydrogen or by using Thin Layer Chromatography (TLC). The disappearance of the red color of the starting material is a strong visual indicator of reaction completion.
-
The reaction is typically complete within 4-8 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Safety Note: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
Acidify the filtrate with hydrochloric acid until Congo Red indicator paper turns blue.[12] This will precipitate the crude product.
-
Collect the precipitate by filtration and wash it with cold water.
-
Recrystallize the crude solid from a suitable solvent mixture, such as isopropanol/water or ethanol, to yield pure 2-(2,4-dihydroxyphenyl)-2H-benzotriazole as an off-white or pale yellow solid.[12]
-
Visualizing the Experimental Workflow
Caption: A step-by-step workflow for the synthesis of the target benzotriazole.
Part 3: Product Characterization & Applications
Physicochemical Properties
The identity and purity of the synthesized 2-(2,4-dihydroxyphenyl)-2H-benzotriazole should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₂H₉N₃O₂[13][14][15] |
| Molecular Weight | 227.22 g/mol [13][14][15] |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR, ¹³C NMR, IR, MS | Spectroscopic data should be acquired and compared against reference spectra to confirm the molecular structure. |
Primary Application: UV Stabilization
2-(2,4-dihydroxyphenyl)-2H-benzotriazole is primarily used as a UV stabilizer. When incorporated into a material, it provides long-lasting protection against UV-induced degradation, such as color fading, yellowing, and loss of mechanical strength. This makes it highly valuable in:
-
Plastics and Polymers: Protecting materials used in outdoor applications.[3]
-
Coatings and Lacquers: Preserving the appearance and integrity of automotive and industrial finishes.[16]
-
Cultural Heritage: In conservation science, derivatives are used to protect priceless artifacts, textiles, and documents from irreversible light damage.[17]
References
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Semantic Scholar. (1990). Synthesis of 2-(2-hydroxyphenyl)-2H-benzotriazole monomers and studies of the surface photostabilization of the related copolymers. Retrieved January 21, 2026, from [Link]
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GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved January 21, 2026, from [Link]
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